

# In Vivo Efficacy Showdown: A Comparative Analysis of GSK864 and Enasidenib (AG-221)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for acute myeloid leukemia (AML), inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes have emerged as a pivotal class of therapeutics. This guide provides an objective, data-driven comparison of the in vivo efficacy of two prominent IDH inhibitors: **GSK864**, a potent inhibitor of mutant IDH1, and enasidenib (AG-221), an FDA-approved inhibitor of mutant IDH2. While direct head-to-head in vivo studies are not publicly available, this document synthesizes key preclinical data to facilitate a comparative understanding of their performance.

## At a Glance: Comparative In Vivo Efficacy

The following table summarizes key quantitative data from preclinical in vivo studies of **GSK864** and enasidenib in AML xenograft models. These studies utilized immunodeficient mice engrafted with human AML cells harboring the respective IDH mutations.



| Parameter                            | GSK864 (IDH1 Mutant<br>Inhibitor)                                                | Enasidenib (AG-221) (IDH2<br>Mutant Inhibitor)                                                                 |
|--------------------------------------|----------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Animal Model                         | Sublethally irradiated NSG mice                                                  | Xenograft mice                                                                                                 |
| AML Model                            | Patient-derived xenograft (PDX) with IDH1 R132C or R132H mutation[1]             | Human AML xenograft model with IDH2 R140Q mutation[2]                                                          |
| Dosing Regimen                       | 150 mg/kg, intraperitoneally[1]                                                  | 5, 15, or 45 mg/kg, orally[2]                                                                                  |
| Effect on 2-HG Levels                | Significant decrease in intracellular 2-hydroxyglutarate (2-HG)[1]               | Dose-dependent reduction in<br>2-HG levels in peripheral<br>blood, bone marrow, and<br>spleen[2][3]            |
| Effect on Myeloid<br>Differentiation | Increased expression of early<br>differentiation markers<br>(huCD45+ CD38+)[1]   | Increased expression of mature myeloid markers (CD15) and a decrease in bone marrow blasts[2]                  |
| Survival Benefit                     | Data on survival benefit not explicitly detailed in the provided search results. | Statistically significant, dose-<br>dependent survival advantage<br>compared to placebo or<br>cytarabine[2][4] |
| Effect on Leukemic Blasts            | Significant decrease in the percentage of blast cells[1]                         | Reduction in bone marrow blasts[2][4]                                                                          |

## Signaling Pathway Targeted by IDH Inhibitors

Both **GSK864** and enasidenib target mutated IDH enzymes, albeit different isoforms, which play a crucial role in cellular metabolism and epigenetic regulation. The diagram below illustrates the canonical pathway affected by these inhibitors.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enasidenib in the treatment of relapsed/refractory acute myeloid leukemia: an evidence-based review of its place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Efficacy Showdown: A Comparative Analysis of GSK864 and Enasidenib (AG-221)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607869#in-vivo-efficacy-comparison-of-gsk864-and-enasidenib-ag-221]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com